molecular formula C23H20ClN3O4 B2761502 [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 4-(carbamoylamino)benzoate CAS No. 562860-62-2

[(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 4-(carbamoylamino)benzoate

Cat. No.: B2761502
CAS No.: 562860-62-2
M. Wt: 437.88
InChI Key: QHHAGKKNDWKSAB-UHFFFAOYSA-N
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Description

[(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 4-(carbamoylamino)benzoate is a benzoate ester with a complex structure that includes a carbamoylamino group, a chloro-methylanilino group, and a phenylethyl ester group. This compound is known for its versatile applications in various scientific research fields, including drug discovery, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 4-(carbamoylamino)benzoate typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:

    Formation of the Carbamoylamino Group: This step involves the reaction of benzoic acid with carbamoyl chloride under basic conditions to form the carbamoylamino group.

    Introduction of the Chloro-Methylanilino Group: The chloro-methylanilino group is introduced through a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable chloro compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the phenylethyl alcohol under acidic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 4-(carbamoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-methylanilino group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

[(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 4-(carbamoylamino)benzoate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 4-(carbamoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-4-methylphenyl)carbamoyl](phenyl)methyl 4-(carbamoylamino)benzoate
  • 4-(Carbamoylamino)benzoic acid [2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] amide
  • 4-(Carbamoylamino)benzoic acid [2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] ether

Uniqueness

The uniqueness of this compound lies in its specific ester linkage, which imparts distinct chemical and biological properties compared to its amide and ether analogs. This ester linkage can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

[2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-(carbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4/c1-14-7-10-18(13-19(14)24)26-21(28)20(15-5-3-2-4-6-15)31-22(29)16-8-11-17(12-9-16)27-23(25)30/h2-13,20H,1H3,(H,26,28)(H3,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHAGKKNDWKSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)NC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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